molecular formula C23H21FN4O2S2 B278115 N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea

N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea

Número de catálogo B278115
Peso molecular: 468.6 g/mol
Clave InChI: QYFLWZPFGARIBN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mecanismo De Acción

N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B cells. By inhibiting BTK, N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea disrupts the signaling pathways that promote the growth and survival of cancer cells. This leads to apoptosis (programmed cell death) of cancer cells and prevents the development of drug resistance.
Biochemical and Physiological Effects:
N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is rapidly absorbed and distributed throughout the body, with high concentrations in lymphoid tissues. N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea has also been shown to have minimal toxicity and side effects in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. The compound also has good oral bioavailability, which makes it suitable for oral administration in clinical settings. However, N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea has limited solubility in water, which can affect its formulation and delivery. The compound also has a relatively short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

There are several future directions for the development and application of N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea. One potential application is in combination therapy with other drugs, such as immune checkpoint inhibitors, to enhance the anti-tumor activity of N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea. Another direction is the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. Finally, the clinical efficacy and safety of N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea need to be further evaluated in larger clinical trials to determine its potential as a treatment for various types of cancers.
Conclusion:
N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea is a promising small molecule inhibitor that has shown potential as a treatment for various types of cancers. The compound has a selective mechanism of action, good oral bioavailability, and minimal toxicity in preclinical studies. However, further research is needed to fully understand the pharmacokinetics and clinical efficacy of N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea. The future development and application of N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea will depend on the results of ongoing clinical trials and further preclinical studies.

Métodos De Síntesis

The synthesis of N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea involves a series of chemical reactions that start with the coupling of 4-(2-fluorobenzoyl) piperazine and 4-nitrophenyl isocyanate. The resulting product is then subjected to reduction and coupling with 2-thiophenecarboxylic acid chloride to form N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea. The synthesis method has been optimized to improve the yield and purity of the compound.

Aplicaciones Científicas De Investigación

N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting key signaling pathways involved in cell survival and proliferation. N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea has also been shown to enhance the anti-tumor activity of other drugs, such as rituximab and lenalidomide.

Propiedades

Fórmula molecular

C23H21FN4O2S2

Peso molecular

468.6 g/mol

Nombre IUPAC

N-[[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C23H21FN4O2S2/c24-19-5-2-1-4-18(19)22(30)28-13-11-27(12-14-28)17-9-7-16(8-10-17)25-23(31)26-21(29)20-6-3-15-32-20/h1-10,15H,11-14H2,(H2,25,26,29,31)

Clave InChI

QYFLWZPFGARIBN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4F

SMILES canónico

C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.